Serratamic acid

描述

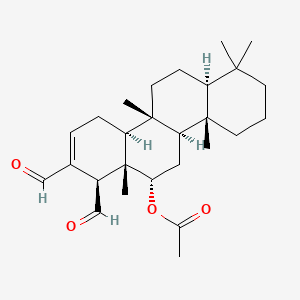

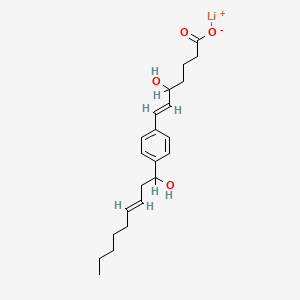

Serratamic acid is a N-acyl-L-amino acid . It is produced by organisms of the Serratia group . It is a derivative of L-serine .

Synthesis Analysis

Serratamic acid is produced by endophytic Serratia marcescens harbored in Maytenus serrata . The biosynthetic pathways were elucidated by feeding with labeled precursors in combination with HRMS . All serratamolides including serratamic acid showed the same spatial distribution, indicating a common biosynthetic pathway and regulation of all serratamolides .Molecular Structure Analysis

The molecular formula of Serratamic acid is C13H25NO5 . The IUPAC name is (2 S )-3-hydroxy-2- [ [ (3 S )-3-hydroxydecanoyl]amino]propanoic acid . The molecular weight is 275.34 g/mol .Chemical Reactions Analysis

The biosynthetic pathways of serratamic acid were elucidated by feeding with labeled precursors in combination with HRMS . The two neighboring serratamic acids will form an intramolecular linkage which results in the release of a symmetric and circular product, serrawettin W1, from the swrW gene region .Physical And Chemical Properties Analysis

The molecular weight of Serratamic acid is 275.34 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 11 . The Exact Mass is 275.17327290 g/mol . The Topological Polar Surface Area is 107 Ų .科学研究应用

抗菌活性

Serratamic酸,在各种研究中被确认为Serratamolide或相关化合物,表现出强大的抗菌活性。Nguyen等人(2021年)的一项研究突出了一种新型肽-聚酮类抗生素Serratamid的抗菌特性,该抗生素从Serratia plymuthica中分离出来。Serratamid对植物病原菌表现出强大的抗菌活性,暗示其作为一种有效的杀菌剂,可能用于控制农业中的细菌性疾病(Nguyen et al., 2021)。

抗分枝杆菌特性

Dwivedi等人(2008年)对Serratia sp.进行的研究导致了环脱氨肽Serratamolide A及其衍生物的分离,这些化合物对Mycobacterium diernhoferi和其他快速生长的分枝杆菌表现出抗生素活性。这项研究强调了Serratamolides作为有效的抗分枝杆菌药物的潜力(Dwivedi et al., 2008)。

酶抑制和抗性

Serratia属细菌已被研究其产生的酶对抗生素抗性的作用。一项研究分析了来自地理上多样化的Serratia marcescens菌株的SME型碳青霉烯水解酶A类β-内酰胺酶,有助于我们理解抗生素抗性机制以及开发新的治疗策略来对抗耐药感染(Queenan等人,2000年)。

制药和生物技术应用

除了其抗菌特性外,Serratamic酸及其衍生物可能在生物技术和制药领域有更广泛的应用。例如,多种Bacillus菌株(包括与Serratia相关的菌株)产生的生物聚合物聚-γ-谷氨酸的生产已被评价其作为增稠剂、抗冻剂、保湿剂、药物载体以及在水处理中的应用,因其可生物降解和无毒性的特性(Shih & Van, 2001)。

未来方向

The Human Metabolome Database (HMDB) has been providing comprehensive reference information about human metabolites and their associated biological, physiological and chemical properties since 2007 . This includes serratamic acid. The HMDB is continually updated to meet the needs of the metabolomics community and respond to continuing changes in internet and computing technology .

属性

IUPAC Name |

(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDJIMSGSZNACM-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)NC(CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968972 | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxydecanoyl)serine | |

CAS RN |

541-81-1 | |

| Record name | Serratamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,3-Dihydroxydecylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate](/img/structure/B1680866.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)